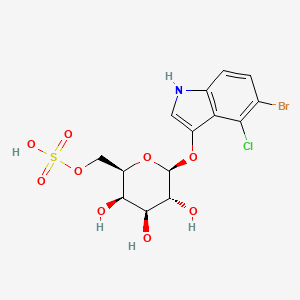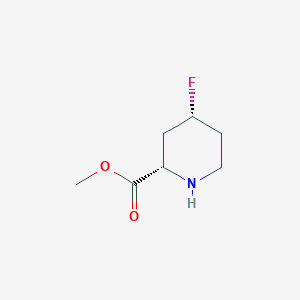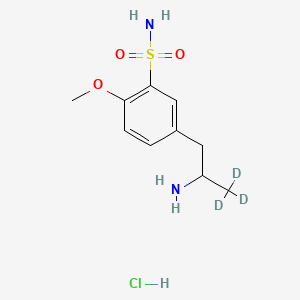
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is a chemical compound with the molecular formula C10H16N2O3S·HCl. It is a derivative of propylamine and contains a methoxy group and a sulfonamide group on the phenyl ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonamide and 2-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
- (S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
Uniqueness
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is unique due to the presence of the deuterium-labeled methyl group, which can be used in isotopic labeling studies. This feature distinguishes it from other similar compounds and enhances its utility in specific research applications.
Propriétés
Formule moléculaire |
C10H17ClN2O3S |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
5-(2-amino-3,3,3-trideuteriopropyl)-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/i1D3; |
Clé InChI |
KYRRNJIOCLALJQ-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
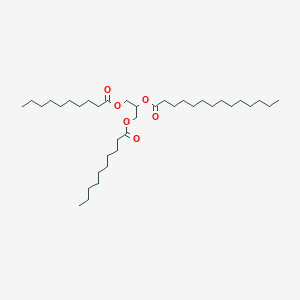
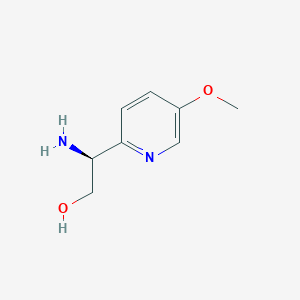
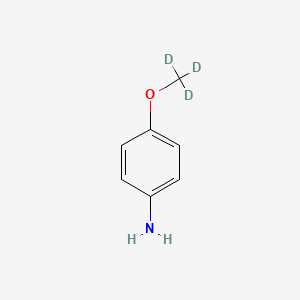
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)

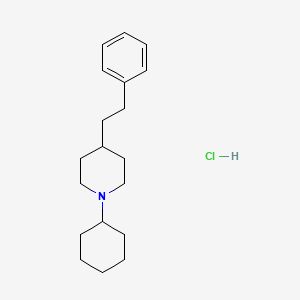
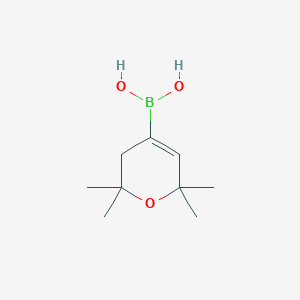
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)
